molecular formula C29H27N3O5 B11136118 5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11136118
M. Wt: 497.5 g/mol
InChI Key: ZXFDARCGZGJXNP-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring multiple functional groups, including furan, imidazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole ring: This step often involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst.

    Formation of the pyrrolone ring: This can be synthesized via the condensation of an amine with a diketone or ketoester.

    Functionalization of the benzoyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced to form imidazolines or other reduced derivatives.

    Substitution: The hydroxyl group can undergo nucleophilic substitution to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring may yield imidazolines.

Scientific Research Applications

5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one: has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The unique structural features of this compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The furan and imidazole rings may interact with enzymes or receptors, modulating their activity. The benzoyl group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27N3O5/c1-20-5-2-6-21(17-20)18-37-23-10-8-22(9-11-23)27(33)25-26(24-7-3-16-36-24)32(29(35)28(25)34)14-4-13-31-15-12-30-19-31/h2-3,5-12,15-17,19,26,33H,4,13-14,18H2,1H3/b27-25-

InChI Key

ZXFDARCGZGJXNP-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.